molecular formula C18H19ClN2OS B5717572 2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide

2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide

Cat. No.: B5717572
M. Wt: 346.9 g/mol
InChI Key: HAORLLMJEUFKLB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a sulfanyl group attached to a 4-chlorophenyl ring and a pyrrolidin-1-ylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide typically involves the following steps:

    Formation of the sulfanyl intermediate: The reaction begins with the chlorination of a phenyl ring to form 4-chlorophenyl chloride

    Acetamide formation: The intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.

    Pyrrolidine attachment: Finally, the pyrrolidin-1-yl group is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)sulfanyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Uniqueness

2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfanyl and pyrrolidin-1-yl groups allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c19-14-3-9-17(10-4-14)23-13-18(22)20-15-5-7-16(8-6-15)21-11-1-2-12-21/h3-10H,1-2,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAORLLMJEUFKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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